molecular formula C29H28FN7O2 B2356030 N-(2,5-dimethoxyphenyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 921490-66-6

N-(2,5-dimethoxyphenyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2356030
CAS No.: 921490-66-6
M. Wt: 525.588
InChI Key: GPWMNJOGLJZGBP-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C29H28FN7O2 and its molecular weight is 525.588. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28FN7O2/c1-38-23-12-13-26(39-2)25(18-23)32-27-24-19-31-37(22-6-4-3-5-7-22)28(24)34-29(33-27)36-16-14-35(15-17-36)21-10-8-20(30)9-11-21/h3-13,18-19H,14-17H2,1-2H3,(H,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWMNJOGLJZGBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=C(C=C5)F)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28FN7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Structural Features

This compound features a unique structural arrangement that includes:

  • Pyrazolo[3,4-d]pyrimidine core : Known for its diverse biological activities.
  • Dimethoxyphenyl group : This substitution may enhance lipophilicity and bioavailability.
  • Piperazine moiety with a fluorinated phenyl group : This configuration is often associated with neuroactive properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing the pyrazolo[3,4-d]pyrimidine structure have been shown to possess antibacterial and antifungal properties. A comparative study of related compounds revealed:

Compound NameStructure FeaturesBiological Activity
Compound APyrazole derivativeAntibacterial
Compound BThiazole derivativeAntifungal
Compound COxadiazole derivativeAntitubercular

These findings suggest that the compound may also exhibit similar antimicrobial effects, warranting further investigation into its efficacy against various pathogens .

Neuropharmacological Effects

The piperazine component of the compound is known for its influence on the central nervous system (CNS). Studies have shown that piperazine derivatives can act as anxiolytics and antidepressants. The presence of the fluorinated phenyl group may enhance binding affinity to serotonin receptors, which are critical in mood regulation. For example, research has demonstrated that modifications in piperazine structures can lead to improved receptor selectivity and potency .

The biological activity of this compound may involve multiple mechanisms:

  • Receptor Binding : The compound may interact with various neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing neurotransmission.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in microbial resistance or metabolic pathways .
  • Cellular Uptake : The lipophilic nature of the dimethoxyphenyl group may facilitate cellular uptake, enhancing overall bioactivity.

Study 1: Antibacterial Activity

In a recent study examining the antibacterial properties of pyrazolo[3,4-d]pyrimidine derivatives, researchers found that certain modifications led to increased effectiveness against Gram-positive and Gram-negative bacteria. The study concluded that structural variations significantly impact antimicrobial potency, suggesting that this compound could be a promising candidate for further development as an antibacterial agent .

Study 2: Neuroactive Potential

Another investigation focused on the neuroactive properties of piperazine derivatives indicated that modifications could lead to enhanced anxiolytic effects. The study highlighted the importance of substituent groups in determining receptor affinity and efficacy in vivo. This suggests that the piperazine moiety in this compound might confer similar beneficial effects .

Scientific Research Applications

Research indicates that compounds similar to N-(2,5-dimethoxyphenyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibit significant biological activities:

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Pyrazole derivatives are also recognized for their antimicrobial properties. Research shows that modifications on the pyrazole ring can enhance activity against bacterial and fungal strains .

Protein Kinase Inhibition

Recent investigations have suggested that this compound may act as a protein kinase inhibitor, targeting specific kinases involved in cancer progression . The structure's planarity plays a crucial role in binding affinity and inhibitory potency.

Applications in Medicinal Chemistry

The diverse pharmacological activities of this compound make it a promising candidate for further development in medicinal chemistry:

  • Drug Development : Its unique properties can be harnessed to develop new anticancer or antimicrobial drugs.
  • Biochemical Research : The compound can serve as a tool for studying specific biological pathways and mechanisms in cellular processes.
  • Therapeutic Applications : Given its potential as a protein kinase inhibitor, it may be explored for therapeutic use in diseases where kinase activity is dysregulated.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of related pyrazole derivatives:

StudyFindings
Amer et al. (2018)Investigated various pyrazole derivatives for anticancer activity; highlighted structure-activity relationships .
Giraud et al. (2023)Explored new heteroaromatic compounds with protein kinase inhibitory potency; emphasized the importance of molecular shape .
PubChem DataCompiled data on structural properties and biological activities supporting ongoing research efforts .

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